Hancolupenone

Vue d'ensemble

Description

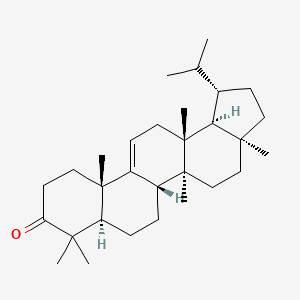

Hancolupenone is a natural product with the molecular formula C₃₀H₄₈O and a molecular weight of 424.713 g/mol . It is a triterpene compound discovered in the study of Mongolian traditional medicine, particularly from the plant Cynanchum hancokianum . This compound is known for its antibacterial and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hancolupenone is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of organic solvents to isolate the compound from plant material, followed by purification techniques such as chromatography .

Industrial Production Methods: The compound is usually obtained in small quantities from natural sources and is not produced on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions: Hancolupenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

The compound Hancolupenone , a novel triterpene isolated from plants such as Cynanchum, has garnered attention for its diverse applications in scientific research, particularly in pharmacology and toxicology. This article explores the significant applications of this compound, supported by data tables and documented case studies.

Pharmacological Applications

This compound has shown potential in several pharmacological areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, which may be useful in developing new treatments for infectious diseases .

Toxicological Studies

This compound's toxicity profile has also been a subject of interest:

- Mechanisms of Toxicity : As part of the research on plant toxicants, this compound has been studied for its mechanisms of action, particularly concerning mitochondrial inhibition. This aspect is crucial for understanding its potential risks and therapeutic windows .

- Comparative Toxicity Assessments : Case studies comparing this compound with other triterpenes have highlighted its relative toxicity levels, providing insights into safe usage parameters and potential side effects .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Antimicrobial | Inhibits growth of specific pathogens |

Table 2: Toxicity Profile of this compound

| Study Type | Findings | Reference |

|---|---|---|

| In vitro toxicity | Moderate toxicity in cell lines | |

| Mechanism of action | Mitochondrial inhibition observed |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This study suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Toxicological Assessment

A comparative analysis was conducted to assess the toxicity of this compound versus other triterpenes. The findings revealed that while this compound exhibited some cytotoxicity, it was less toxic than several other compounds in the same class. This information is vital for guiding future research into safer therapeutic applications.

Mécanisme D'action

The mechanism of action of Hancolupenone involves its interaction with bacterial cell membranes, leading to the inhibition of bacterial growth . It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect both gram-positive and gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Hancokinol: Another triterpene from Cynanchum hancokianum with similar antibacterial properties.

Hancolupenol: A related compound with anti-inflammatory effects.

Hancolupenol hexacosanoate: A derivative with unique structural features and biological activities.

Uniqueness: Hancolupenone is unique due to its specific combination of antibacterial and anti-inflammatory properties, making it a valuable compound for research in multiple fields . Its natural origin and potential therapeutic applications further distinguish it from other similar compounds .

Activité Biologique

Hancolupenone is a naturally occurring compound isolated from the plant Cynanchum hancockianum, belonging to the family Asclepiadaceae. This compound has garnered attention due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as a triterpenoid, characterized by its pentacyclic structure. The molecular formula and weight are essential for understanding its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C30H48O3 |

| Molecular Weight | 464.71 g/mol |

| Structural Class | Triterpenoid |

Toxicological Profile

Research indicates that this compound exhibits significant toxicity, particularly towards livestock and potentially humans. The mechanisms of action involve interference with cellular processes, leading to adverse effects. The compound's toxicological profile has been extensively documented in veterinary contexts, highlighting its impact on various animal species.

- Mechanism of Action : this compound's toxicity is primarily attributed to its ability to disrupt cellular membranes and inhibit protein synthesis. This interference can lead to symptoms such as gastrointestinal distress and neurological impairment in affected animals.

Pharmacological Potential

Despite its toxicological implications, this compound also shows promise for therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties.

- Anti-inflammatory Activity : this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- Toxicity in Livestock : A study conducted on cattle exposed to Cynanchum hancockianum revealed acute toxicity characterized by severe gastrointestinal symptoms and high mortality rates. The study emphasized the need for awareness regarding the presence of this plant in grazing areas.

- Therapeutic Applications : In a controlled laboratory setting, this compound was administered to human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting further investigation into its potential as an anticancer drug.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

- In Vitro Studies : Utilizing cell cultures to evaluate cytotoxicity and anti-inflammatory effects.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicodynamics of this compound.

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro | Cytotoxic effects on cancer cell lines |

| In Vivo | Toxicity observed in livestock |

| Mechanistic Studies | Inhibition of pro-inflammatory cytokines |

Propriétés

IUPAC Name |

(1S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h12,19-20,22-23,25H,9-11,13-18H2,1-8H3/t20-,22+,23-,25-,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRXZBXHHPHXRX-YFDCDDMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1C3(CC=C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC=C4[C@H]([C@@]3(CC2)C)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927794 | |

| Record name | 3a,5a,8,8,11a,13a-Hexamethyl-1-(propan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132746-04-4 | |

| Record name | Hancolupenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,5a,8,8,11a,13a-Hexamethyl-1-(propan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.